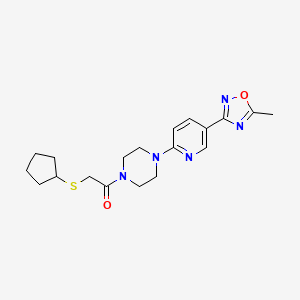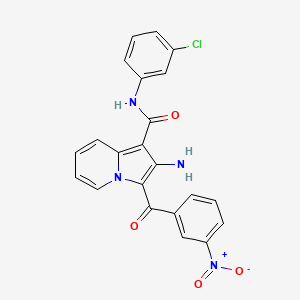
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, also known as CNI-1493, is a small molecule drug that has shown potential as an anti-inflammatory agent. It was initially developed as a treatment for Crohn's disease, but its use has expanded to other inflammatory conditions such as rheumatoid arthritis, psoriasis, and sepsis.
Wirkmechanismus
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, which is a key regulator of the immune response. NF-κB is activated in response to various stimuli such as pro-inflammatory cytokines, bacterial products, and oxidative stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, immune response, and cell survival. This compound blocks the activation of NF-κB by binding to a specific site on the protein, thereby preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a broad range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy. This compound has also been shown to reduce the production of reactive oxygen species and to protect against oxidative stress. Furthermore, this compound has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of antibodies.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied for its anti-inflammatory properties. However, there are also limitations to its use in lab experiments. This compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain consistent levels of the drug in animal models. Furthermore, the complex nature of inflammation and the immune response can make it challenging to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. One area of research is the development of more stable analogs of this compound that have a longer half-life and are more effective in vivo. Another area of research is the investigation of the potential of this compound as a treatment for other inflammatory conditions such as multiple sclerosis and inflammatory bowel disease. Furthermore, the antimicrobial properties of this compound warrant further investigation for the treatment of sepsis and other infectious diseases. Finally, the potential of this compound as a cancer therapy, either alone or in combination with other drugs, is an area of active research.
Synthesemethoden
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 2-aminoindolizine with 3-chlorobenzoyl chloride, followed by nitration of the resulting compound and subsequent reduction of the nitro group. The final step involves the reaction of the intermediate product with 3-nitrobenzoyl chloride to yield this compound. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. This compound has also been investigated for its potential as an immunomodulatory agent in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Furthermore, this compound has been shown to have antimicrobial properties, making it a potential candidate for the treatment of sepsis.
Eigenschaften
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-6-4-7-15(12-14)25-22(29)18-17-9-1-2-10-26(17)20(19(18)24)21(28)13-5-3-8-16(11-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTABRDFIMDSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)
![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)
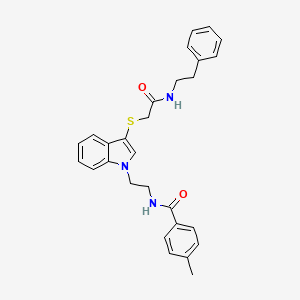

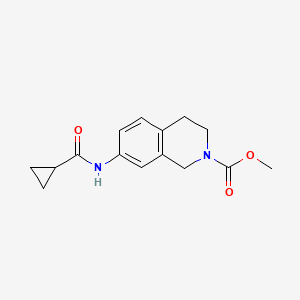
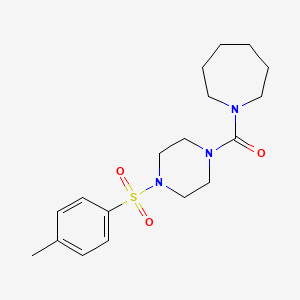
![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2418304.png)
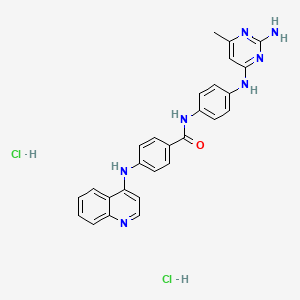
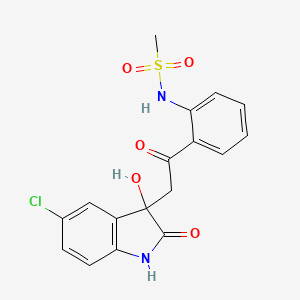
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2418314.png)

